

AC-D-TYR-OME: Structural Profiling, Synthesis, and Applications in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

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Executive Summary

N-acetyl-D-tyrosine methyl ester (**AC-D-TYR-OME**) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in peptidomimetic drug design and solid-phase peptide synthesis (SPPS). By employing the non-proteinogenic D-enantiomer and selectively capping both the N- and C-termini, researchers can engineer molecules with profound resistance to enzymatic degradation. This technical guide explores the physicochemical properties, pharmacokinetic paradoxes, and self-validating synthetic workflows associated with **AC-D-TYR-OME**.

Structural and Physicochemical Profiling

AC-D-TYR-OME (CAS: 65160-71-6) is structurally engineered to bypass the limitations of naturally occurring L-tyrosine[1][2]. The molecule features three critical modifications, each serving a distinct mechanistic purpose in drug development:

- **D-Enantiomer Stereocenter:** The inversion of stereochemistry from the natural L-form to the D-form allows the molecule to evade recognition by endogenous proteases (such as

aminopeptidases and carboxypeptidases), drastically increasing the biological half-life of the incorporated peptide.

- **N-Terminal Acetylation:** The addition of an acetyl group neutralizes the positive charge of the free amine. This enhances the lipophilicity of the building block and prevents unwanted nucleophilic side reactions during complex peptide synthesis[3].
- **C-Terminal Methylation:** The methyl ester caps the carboxylic acid, removing its negative charge and protecting it from participating in premature coupling reactions.

Quantitative Data Summary

Property	Value
Chemical Name	N-acetyl-D-tyrosine methyl ester
CAS Number	65160-71-6
Molecular Formula	C ₁₂ H ₁₅ NO ₄
Molecular Weight	237.25 g/mol
Melting Point	110-117 °C
Optical Rotation	[α] _{D20} = -27.5 ± 2° (C=1 in MeOH)
PubChem CID	3938252

Table 1: Physicochemical properties of **AC-D-TYR-OME**[1][2].

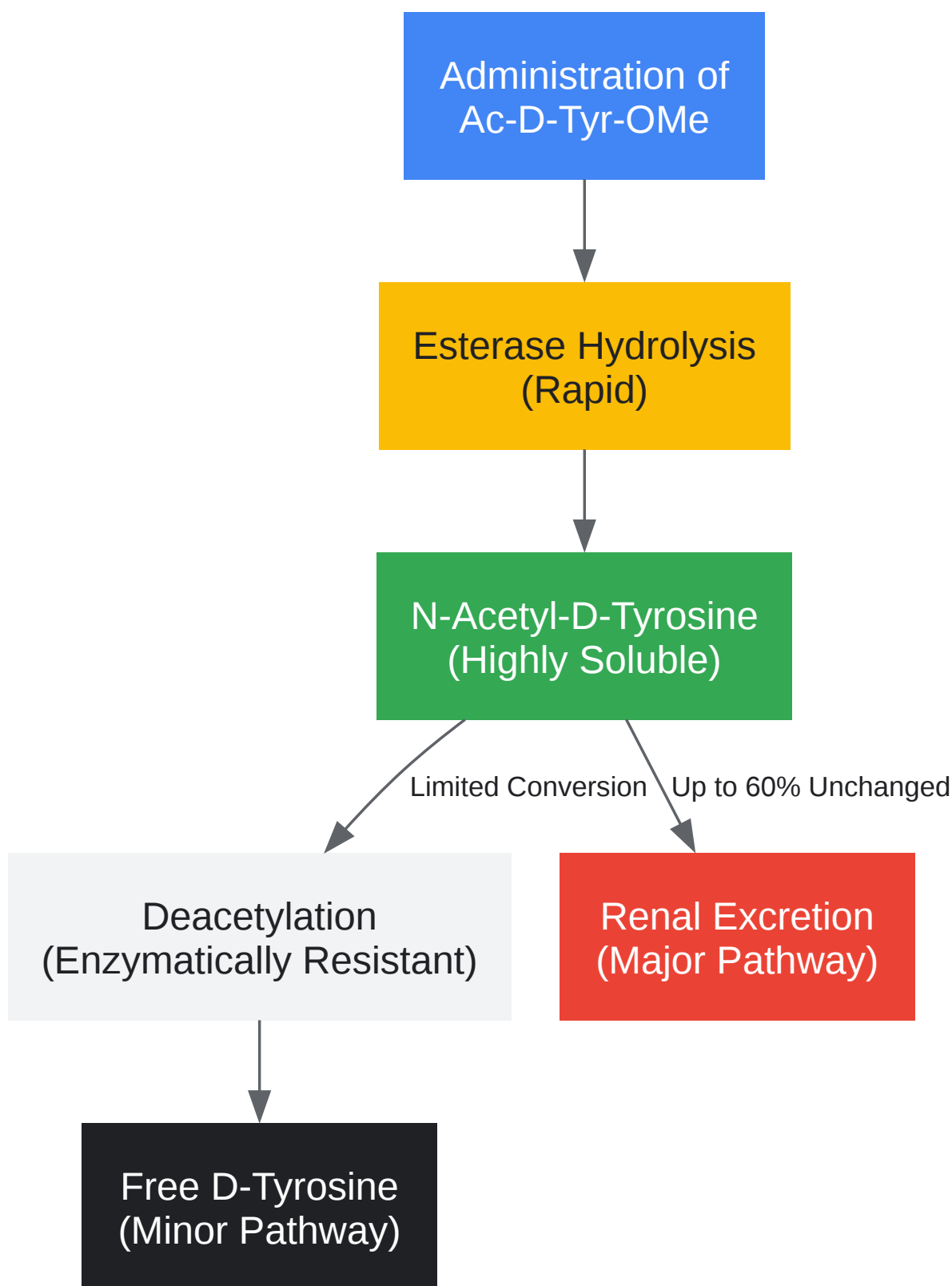
Pharmacokinetics: The Bioavailability and BBB Paradox

A common misconception in neuropharmacology is that N-acetylation of tyrosine derivatives universally enhances blood-brain barrier (BBB) penetration and subsequent conversion to active neurotransmitters like dopamine and norepinephrine[4][5].

While N-acetyl-L-tyrosine (NAT) is highly water-soluble—making it favorable for intravenous parenteral nutrition—in vivo studies demonstrate that it is a remarkably inefficient prodrug[5].

The deacetylation process is sluggish, leading to up to 60% of the compound being excreted unchanged in the urine[4][5].

For **AC-D-TYR-OME**, this enzymatic resistance is exponentially magnified due to the D-stereocenter. Endogenous deacetylases are highly stereoselective for L-amino acids. Consequently, **AC-D-TYR-OME** is not utilized as a prodrug for free D-tyrosine delivery; rather, it serves as a highly stable, intact pharmacophore in the development of targeted neurological therapeutics and protease-resistant peptidomimetics[1][3].



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Pharmacokinetic fate and enzymatic resistance of N-acetylated D-tyrosine derivatives in vivo.

Experimental Methodology: Synthesis of AC-D-TYR-OME

As an Application Scientist, it is critical to understand not just the how, but the why behind each synthetic step. The following protocol outlines the two-step synthesis of **AC-D-TYR-OME** from D-tyrosine, establishing a self-validating system through strategic intermediate characterization.

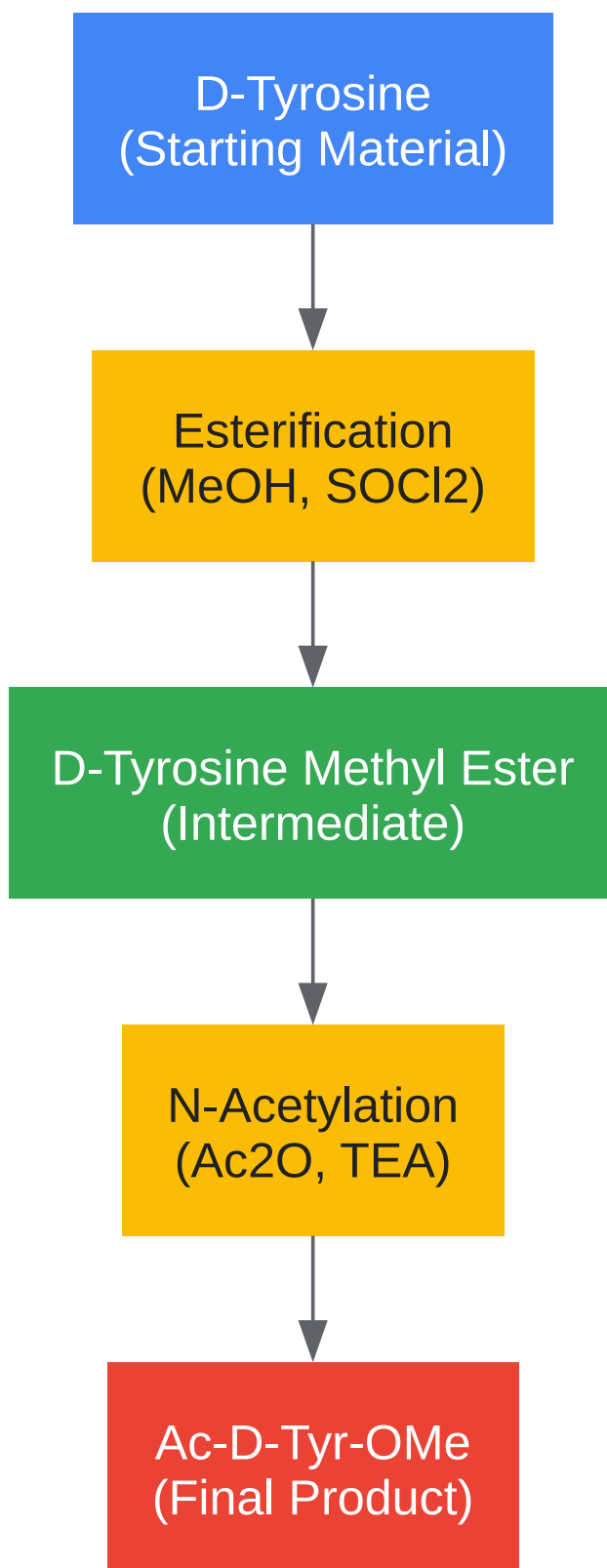
Step 1: Esterification of D-Tyrosine

- Preparation: Suspend 10.0 g of D-tyrosine in 100 mL of anhydrous methanol. Chill the suspension to 0°C using an ice-water bath.
- Activation: Dropwise, add 4.5 mL of thionyl chloride (SOCl₂) over 30 minutes.
 - Causality: SOCl₂ reacts with methanol to generate anhydrous HCl and a reactive intermediate. This in situ generation of HCl prevents the introduction of water, which would otherwise drive the equilibrium toward hydrolysis rather than the desired esterification.
- Reflux: Heat the mixture to reflux (65°C) for 4 hours. The suspension will clear as the methyl ester hydrochloride salt forms and dissolves.
- Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate D-tyrosine methyl ester hydrochloride (D-Tyr-OMe·HCl).

Step 2: N-Acetylation

- Neutralization: Dissolve 10.0 g of D-Tyr-OMe·HCl in 80 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) and stir for 15 minutes at 0°C.
 - Causality: TEA acts as an acid scavenger, neutralizing the hydrochloride salt to liberate the free amine. This is critical, as a protonated amine is not nucleophilic and cannot attack the acetic anhydride.
- Acetylation: Slowly add 1.2 equivalents of acetic anhydride (Ac₂O) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

- Quenching & Washing (Self-Validating Purification): Quench the reaction with 50 mL of saturated NaHCO_3 to destroy excess Ac_2O . Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 , and brine.
 - Causality: The sequential wash acts as a self-validating purification step. The acidic wash removes basic impurities (unreacted amine and TEA), while the basic wash removes acidic impurities (acetic acid byproduct), ensuring high purity of the final organic layer.
- Recovery: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under vacuum to yield **AC-D-TYR-OME** as a white powder. Recrystallize from ethyl acetate/hexanes to achieve >98% HPLC purity.



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Step-by-step synthetic workflow of **AC-D-TYR-OME** from D-Tyrosine.

Conclusion

AC-D-TYR-OME represents a masterclass in chemical protection strategy. By leveraging stereochemical inversion and terminal capping, scientists can bypass the pharmacokinetic limitations of natural amino acids. Its resistance to in vivo deacetylation and proteolytic cleavage makes it an indispensable building block for next-generation peptide therapeutics and neurological drug development.

References

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